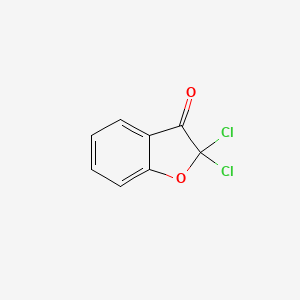![molecular formula C16H20S2Si B14673881 Silane, [bis(phenylthio)methyl]trimethyl- CAS No. 37891-39-7](/img/structure/B14673881.png)
Silane, [bis(phenylthio)methyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [bis(phenylthio)methyl]trimethyl- is an organosilicon compound with the molecular formula C10H16SSi and a molecular weight of 196.385 g/mol . . It is characterized by the presence of a silicon atom bonded to three methyl groups and a phenylthio group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, [bis(phenylthio)methyl]trimethyl- can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with phenylthiomethyl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like diethyl ether.
Industrial Production Methods
Industrial production of silane, [bis(phenylthio)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [bis(phenylthio)methyl]trimethyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, [bis(phenylthio)methyl]trimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of silane, [bis(phenylthio)methyl]trimethyl- involves the interaction of the phenylthio group with various molecular targets. The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds . The silicon atom in the compound can also participate in various reactions, such as hydrosilylation and cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the phenylthio group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylthio group.
Trimethyl(phenylthio)silane: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, [bis(phenylthio)methyl]trimethyl- is unique due to the presence of both phenylthio and trimethylsilyl groups, which provide distinct reactivity and versatility in organic synthesis . This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
37891-39-7 |
|---|---|
Molekularformel |
C16H20S2Si |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
bis(phenylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C16H20S2Si/c1-19(2,3)16(17-14-10-6-4-7-11-14)18-15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI-Schlüssel |
HPYOLIQEFJCHSW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


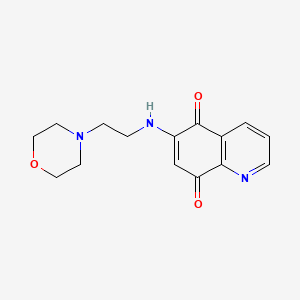
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
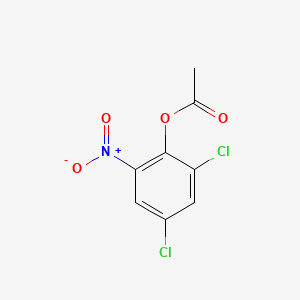
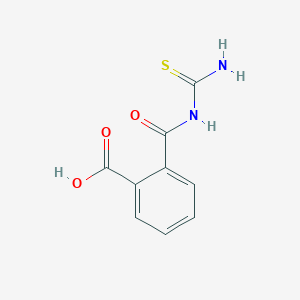
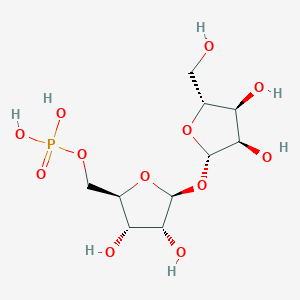
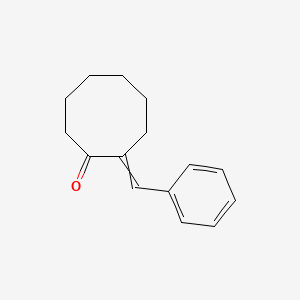
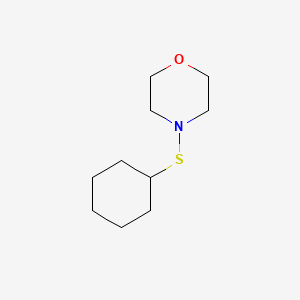
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)

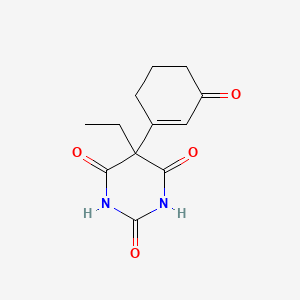

![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
